3-(Trifluoromethyl)cyclobutan-1-ol

説明

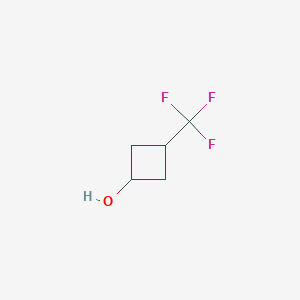

3-(Trifluoromethyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a hydroxyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position of the cyclobutane ring. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable in pharmaceutical and agrochemical synthesis. Its unique structure influences reactivity, solubility, and metabolic stability compared to other cyclobutanol derivatives.

特性

IUPAC Name |

3-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAGIAQWWXHRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Cyclobutanone Precursors and Trifluoromethylation

A prominent method starts from 4-oxocyclobutane derivatives, which are converted into the corresponding trifluoromethylated carbinols by nucleophilic addition of trifluoromethyl anion equivalents.

- Starting Materials: Commercially available cyclobutanones or cyclobutane carboxylic acid derivatives.

- Reagents: Trimethylsilyl trifluoromethyl (TMSCF3) and a fluoride source (e.g., tetrabutylammonium fluoride).

- Reaction: The TMSCF3 reagent adds the CF3 group to the carbonyl carbon of cyclobutanone, yielding the 3-(trifluoromethyl)cyclobutan-1-ol after hydrolysis.

This method offers good diastereoselectivity and has been successfully scaled to multigram quantities.

Deoxygenation and Decarboxylation Routes

For derivatives bearing carboxylic acid groups, radical deoxygenation and decarboxylation steps are used to obtain the target compound.

- Tin Hydride-Mediated Deoxygenation: Treatment of bis-carboxylate intermediates with tributyltin hydride (Bu3SnH) results in radical-mediated deoxygenation, followed by decarboxylation to yield this compound.

- Alternative Sulfonation/Elimination Sequence: To avoid toxic tin reagents, sulfonation of the hydroxyl group to form triflates followed by elimination under basic conditions (e.g., TMEDA/DMF) has been developed. This method allows selective formation of olefin intermediates that can be hydrogenated to the cis-3-(trifluoromethyl)cyclobutan-1-ol.

Detailed Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoromethylation of cyclobutanone | TMSCF3, fluoride source (e.g., TBAF), solvent (DMF) | High (up to 75% isolated) | High diastereoselectivity (up to 20:1) favoring cis-isomer |

| Tin hydride deoxygenation | Bu3SnH, radical initiator (e.g., AIBN), heat | Moderate (~40% overall) | Efficient but uses toxic tin reagents, scaled to >100 g quantities |

| Sulfonation to triflate | Triflic anhydride, base (TMEDA), solvent (DMF) | 77% (for triflate intermediate) | Key for elimination step, requires careful base/solvent choice |

| Elimination of triflate | TMEDA/DMF, 80 °C, 16 h | 95% conversion | Promotes elimination to olefin intermediate, avoids bicyclic side products |

| Hydrogenation | Pd/C catalyst, H2 gas | High yield (cis-isomer) | Selective hydrogenation yields cis-3-(trifluoromethyl)cyclobutan-1-ol |

Table 1: Summary of key steps in the preparation of this compound with typical conditions and yields.

Mechanistic Insights and Diastereoselectivity

- The trifluoromethylation step proceeds via nucleophilic addition of CF3 anion equivalents to the ketone carbonyl, favoring attack from the less hindered face due to steric effects of the CF3 group.

- The elimination of triflate intermediates is promoted by TMEDA, which facilitates the formation of olefin intermediates rather than undesired bicyclic compounds.

- Hydrogenation of the olefin yields predominantly the cis-isomer of this compound, attributed to steric hindrance of the CF3 group directing hydrogen addition to the less hindered face.

Alternative and Emerging Methods

Recent advances have explored:

- Photomediated C–H trifluoromethylation of cyclobutane dicarboxylic acid derivatives using Togni II reagent, followed by decarboxylation. However, this method is limited by reagent cost and safety concerns.

- Sulfur tetrafluoride-mediated transformations of cyclobutylcarboxylic acids to introduce CF3 groups, enabling modular synthesis of trifluoromethylated cyclobutanes, including this compound analogues.

- These methods hold promise for scalable and greener synthesis but require further optimization for routine preparation of the target compound.

Summary and Practical Recommendations

- The most robust and scalable preparation of this compound involves trifluoromethylation of cyclobutanone precursors using TMSCF3, followed by either tin hydride-mediated deoxygenation or sulfonation/elimination/hydrogenation sequences.

- The sulfonation/elimination approach is preferred for avoiding toxic tin reagents and offers good yields and selectivity.

- Reaction conditions such as choice of base (TMEDA) and solvent (DMF) are critical for efficient elimination of triflate intermediates.

- Diastereoselectivity favors the cis-isomer, which is often the desired stereochemistry for biological applications.

化学反応の分析

Types of Reactions

3-(Trifluoromethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

科学的研究の応用

3-(Trifluoromethyl)cyclobutan-1-ol has several applications in scientific research:

作用機序

The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The presence of the trifluoromethyl group influences the compound’s electronic properties, affecting its reactivity and interactions with other molecules . Further research is needed to fully understand its specific mechanisms in biological systems .

類似化合物との比較

Comparison with Similar Cyclobutanol Derivatives

Structural and Physicochemical Properties

The table below summarizes key differences in molecular structure and physicochemical properties between 3-(Trifluoromethyl)cyclobutan-1-ol and related compounds:

*Calculated based on similar compounds.

Key Observations:

- Trifluoromethyl vs. Methyl : The -CF₃ group in this compound increases molecular weight and hydrophobicity compared to 3-Methylcyclobutan-1-ol. The electron-withdrawing nature of -CF₃ also reduces basicity of the hydroxyl group, affecting hydrogen bonding .

- Amino vs. Hydroxyl: The amino group in 3-(Methylamino)cyclobutan-1-ol·HCl introduces basicity and ionic character, enhancing solubility in polar solvents like water or methanol. This contrasts with the neutral hydroxyl group in the target compound .

- Aromatic vs.

生物活性

3-(Trifluoromethyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a hydroxyl group at the first carbon and a trifluoromethyl group at the third carbon. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug development. The trifluoromethyl group enhances lipophilicity, which may influence the compound's ability to penetrate biological membranes and interact with various biomolecules.

The molecular formula of this compound is CHFO. The presence of both the hydroxyl and trifluoromethyl groups contributes to its distinct chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with trifluoromethyl groups can exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.

- Enzyme Modulation : The hydroxyl group may facilitate hydrogen bonding with enzymes, potentially modulating their activity. This characteristic is crucial for drug design, as it can enhance selectivity and efficacy.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound are ongoing, with some studies indicating potential applications in cancer therapy due to its selective toxicity against malignant cells.

Synthesis Methods

Two notable synthetic routes for producing this compound have been developed:

- Radical Deoxygenation : Utilizing tin hydride (BuSnH) for deoxygenation has shown promising yields but raises concerns regarding safety and environmental impact.

- Sulfonation/Elimination Sequence : This method employs a sulfonation step followed by elimination, yielding high purity and efficiency while minimizing toxic byproducts.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial properties of trifluoromethyl-substituted compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Study: Enzyme Modulation

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The compound exhibited inhibition of CYP3A4, which is crucial for drug metabolism, suggesting potential implications for pharmacokinetics in drug development.

Q & A

Q. What are the established synthetic routes for 3-(Trifluoromethyl)cyclobutan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) cyclobutane ring formation and (2) trifluoromethyl group introduction. For cyclobutane construction, [2+2] photocycloaddition or ring-closing metathesis may be employed, with solvent choice (e.g., dichloromethane vs. THF) significantly affecting reaction efficiency. Trifluoromethylation often uses reagents like CF3I or Umemoto’s reagent under copper/ palladium catalysis. Elevated temperatures (80–100°C) improve CF3 incorporation but may lead to ring strain-induced byproducts. Yield optimization requires balancing catalyst loading (e.g., 5–10 mol% Pd(PPh3)4) and reaction time (12–24 hrs) .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to resolve cyclobutane ring protons (δ 2.5–3.5 ppm) and CF3 signals (δ -60 to -70 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C5H7F3O, exact mass 140.04). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1%. Differential scanning calorimetry (DSC) confirms melting behavior, critical for crystallization studies .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound derivatives?

- Methodological Answer : Stereocontrol in cyclobutane systems requires chiral auxiliaries or asymmetric catalysis. For example, using (R)-BINAP ligands in palladium-catalyzed trifluoromethylation achieves enantiomeric excess (ee) >90%. Computational modeling (DFT at the B3LYP/6-31G* level) predicts transition states to guide ligand design. Post-synthetic resolution via enzymatic kinetic resolution (e.g., lipase-mediated acetylation) separates diastereomers .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethyl group introduction?

- Methodological Answer : Discrepancies in yields often stem from trace moisture or oxygen sensitivity. Systematic screening of anhydrous solvents (e.g., DMF vs. DMSO) and inert atmosphere conditions (Ar vs. N2) is critical. Use of radical scavengers (e.g., TEMPO) identifies competing pathways. Kinetic studies (via <sup>19</sup>F NMR monitoring) quantify intermediate stability, revealing optimal timepoints for CF3 group incorporation .

Q. What computational methods predict the thermodynamic stability of this compound in drug design?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) assess conformational flexibility, while COSMO-RS models predict solubility in biorelevant media. Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C–F bonds to evaluate metabolic stability. Comparative analysis with analogs (e.g., cyclohexanol derivatives) identifies strain-induced reactivity hotspots .

Q. How does the spatial arrangement of substituents impact hydrogen-bonding interactions in this compound?

- Methodological Answer : X-ray crystallography reveals hydroxyl group orientation relative to the CF3 moiety. IR spectroscopy (O–H stretching at 3200–3400 cm<sup>−1</sup>) quantifies hydrogen-bond strength. Solvent polarity studies (Kamlet-Taft parameters) correlate with H-bond donor/acceptor capacity, guiding applications in supramolecular chemistry or catalysis .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations arise from differences in acid strength (e.g., HCl vs. TFA) and reaction duration. Controlled degradation studies (pH 1–5, 25–60°C) with LC-MS monitoring identify decomposition products (e.g., ring-opened dienes or fluorinated aldehydes). Solid-state stability assays (TGA/DSC) under humid conditions reveal hydrolysis pathways, necessitating storage in desiccated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。